molecular formula C3H11ClN2 B8664928 N-methyl-ethylenediamine monohydrochloride

N-methyl-ethylenediamine monohydrochloride

Cat. No. B8664928
M. Wt: 110.58 g/mol
InChI Key: LCRVIUZAMYNZOC-UHFFFAOYSA-N
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Patent
US06197906B1

Procedure details

The intermediate N-t-BOC, N-methyl-ethylenediamine monohydrochloride prepared in example 5 (10 mmol, 2.1 g) was stirred with 2M NaOH (11 cm3) at room temperature for 10 min. The solution was then cooled to 0° C., and to this, was added a solution of methacryloyl chloride (11 mmol, 1.1 cm3) in chloroform (30 cm3), dropwise. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 1 h. The organic and aqueous phases were then separated, and the aqueous phase extracted with chloroform. The organic extracts were combined, dried (MgSO4), filtered and conc. in vacuo, to give the crude product. The crude product was stirred at room temperature over a slurry of basic alumina in chloroform for 18 hr. Removal of the alumina and concentration of the filtrate then gave a pale yellow oil. Purification by flash chromatography (silica gel, diethyl ether: hexane : methanol elution) afforded N-t-BOC, N-methyl, N′-methacryloyl-ethylenediamine (Rf0.51) as a yellow oil (1.63 g, 67%). δH (400 MHz; CDCl3) 6.94 (1H, br s), HNOC(H3C)C═CHaHb; 5.74 (1H, br m), (H3C)C═CHaHb; 5.30 (1H, br m), (H3C)C═CHaHb; 3.43 (4H, br m), 2×CH2; 2.87 (3H, s), N(CH3); 1.93 (3H, br m), CH3; 1.44 (9H, s), C(CH3)3. δC (75.4 MHz; CDCl3) 168.52, NHOC(H3C)C═CH2; 157.33, NHCO2C(CH3)3; 139.36, (H3C)C═CH2; 119.81, (H3C)C═CH2; 80.85 C(CH3)3; 47.32, CH2N(CH3)OC(H3C)C═CH2; 39.32, CH2NHCO2C(CH3)3; 34.68, N(CH3); 28.33, C(CH3)3; 18.47, CH3. Found: (HM+.) 243.17178.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C[NH:3][CH2:4][CH2:5][NH2:6].[OH-].[Na+].[C:9](Cl)(=[O:13])[C:10]([CH3:12])=[CH2:11]>C(Cl)(Cl)Cl>[C:9]([NH:3][CH2:4][CH2:5][NH2:6])(=[O:13])[C:10]([CH3:12])=[CH2:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.CNCCN
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered and conc. in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Removal of the alumina and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
then gave a pale yellow oil
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (silica gel, diethyl ether: hexane : methanol elution)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 127.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.